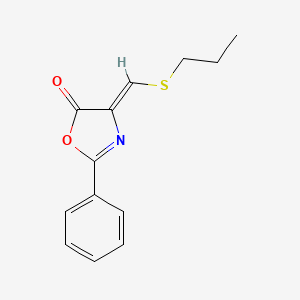
5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a pyrrolidin-2-one moiety. It is known for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 3,4-dichlorophenylpiperazine with a suitable pyrrolidin-2-one derivative. One common method involves the use of potassium carbonate as a base in an acetone solvent, with the reaction mixture being refluxed at 56°C for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as dopamine receptors. It acts as a ligand that binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This modulation can have various physiological effects, including alterations in mood, cognition, and behavior .
類似化合物との比較
Similar Compounds
5-(3,4-Dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one: This compound shares a similar piperazine and dichlorophenyl structure but differs in its oxadiazole moiety.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound has a similar piperazine ring but is substituted with a phenylpyridinone group.
Uniqueness
5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific combination of a dichlorophenyl group and a pyrrolidin-2-one moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
特性
CAS番号 |
91703-22-9 |
|---|---|
分子式 |
C14H17Cl2N3O |
分子量 |
314.2 g/mol |
IUPAC名 |
5-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H17Cl2N3O/c15-11-2-1-10(9-12(11)16)18-5-7-19(8-6-18)13-3-4-14(20)17-13/h1-2,9,13H,3-8H2,(H,17,20) |
InChIキー |
DAWUPZVTSYCEQK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC1N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8-Dimethyldibenzo[b,d]furan](/img/structure/B12896022.png)

![1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl-](/img/structure/B12896052.png)
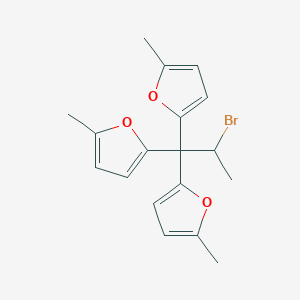

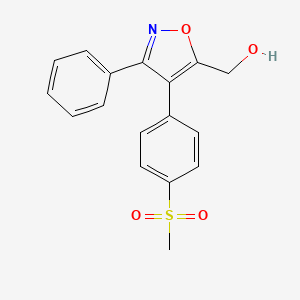
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]-](/img/structure/B12896089.png)
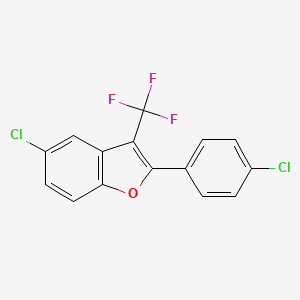
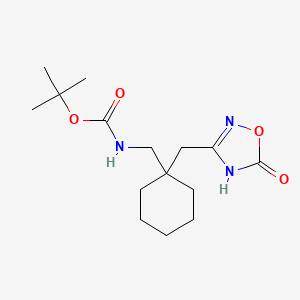


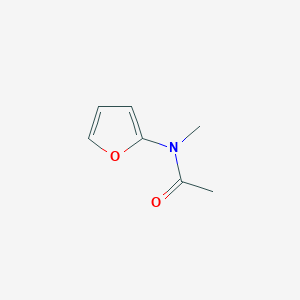
![3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide](/img/structure/B12896125.png)
